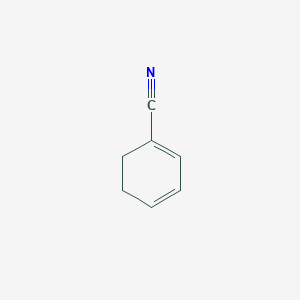

Cyclohexa-1,3-diene-1-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

15145-06-9 |

|---|---|

Molecular Formula |

C7H7N |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

cyclohexa-1,3-diene-1-carbonitrile |

InChI |

InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-2,4H,3,5H2 |

InChI Key |

IYNBCAUGMZQCQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC=C1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Cyclohexa-1,3-diene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexa-1,3-diene-1-carbonitrile is a bifunctional molecule containing a conjugated diene system and a nitrile group. This combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex cyclic and polycyclic scaffolds through cycloaddition reactions and further transformations of the nitrile moiety. The conjugated diene system is primed for Diels-Alder reactions, while the electron-withdrawing nature of the nitrile group can influence the regioselectivity and reactivity of the diene. This guide outlines a plausible synthetic route to this target molecule and provides a predicted profile of its key characterization data.

Proposed Synthesis

A multi-step synthesis is proposed, commencing with the well-established Diels-Alder reaction between 1,3-butadiene and acrylonitrile to form 4-cyanocyclohexene. This intermediate is then subjected to allylic bromination, followed by dehydrobromination to introduce the second double bond in conjugation with the first and the nitrile group.

Overall Synthetic Scheme

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Cyanocyclohexene via Diels-Alder Reaction [1][2][3]

-

Materials: 1,3-butadiene, acrylonitrile, hydroquinone (polymerization inhibitor), toluene, autoclave or high-pressure reactor.

-

Procedure:

-

A high-pressure reactor is charged with acrylonitrile and a small amount of hydroquinone as a polymerization inhibitor.

-

The reactor is sealed and cooled. Liquefied 1,3-butadiene is then introduced.

-

The mixture is heated to 100-150 °C. The pressure will increase due to the vapor pressure of the reactants at this temperature.

-

The reaction is maintained at this temperature for several hours, with stirring.

-

After cooling to room temperature, the excess 1,3-butadiene is carefully vented.

-

The remaining reaction mixture is transferred to a distillation apparatus.

-

The product, 4-cyanocyclohexene, is purified by fractional distillation under reduced pressure.

-

Step 2: Allylic Bromination of 4-Cyanocyclohexene [4][5][6]

-

Materials: 4-cyanocyclohexene, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator), carbon tetrachloride (CCl₄), reflux condenser, inert atmosphere setup (e.g., nitrogen or argon).

-

Procedure:

-

A round-bottom flask is charged with 4-cyanocyclohexene, N-bromosuccinimide (1.05 equivalents), and a catalytic amount of AIBN.

-

Anhydrous carbon tetrachloride is added as the solvent.

-

The flask is equipped with a reflux condenser and placed under an inert atmosphere.

-

The reaction mixture is heated to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

-

The reaction progress is monitored by TLC or GC. The reaction is complete when all the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude 4-bromo-1-cyanocyclohexene, which may be a mixture of isomers. This crude product can be used in the next step without further purification.

-

Step 3: Dehydrobromination to this compound

-

Materials: Crude 4-bromo-1-cyanocyclohexene, a non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide), an appropriate solvent (e.g., THF or toluene).

-

Procedure:

-

The crude 4-bromo-1-cyanocyclohexene is dissolved in a suitable anhydrous solvent such as THF in a round-bottom flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of a strong, non-nucleophilic base, such as DBU (1.5 equivalents) in the same solvent, is added dropwise to the cooled solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, and the precipitated salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Characterization

As no experimental data for this compound is available, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds.

Predicted and Analogous Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Olefinic protons (4H) in the range of 5.8-6.5 ppm. Allylic protons (2H) around 2.2-2.5 ppm. |

| ¹³C NMR | Nitrile carbon (C≡N) around 118-120 ppm. Olefinic carbons (4C) in the range of 120-140 ppm. Carbon attached to the nitrile group will be downfield. Allylic carbons (2C) around 25-35 ppm. |

| IR Spectroscopy | C≡N stretch around 2220-2240 cm⁻¹. C=C stretches (conjugated) around 1600-1650 cm⁻¹. =C-H stretches above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 105. Fragments corresponding to the loss of HCN (m/z = 78) and other fragmentation patterns of the cyclohexadiene ring. |

Table 2: Spectroscopic Data of Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Cyclohexa-1,3-diene [7][8][9][10][11][12][13] | 5.8-6.0 (m, 4H, olefinic), 2.1-2.3 (m, 4H, allylic) | 126.6 (olefinic), 22.7 (allylic) | 3030 (=C-H), 2930, 2860 (C-H), 1640, 1580 (C=C) | 80 (M⁺), 79, 77, 66, 54 |

| Cyclohexene-1-carbonitrile [14] | 6.7 (t, 1H, =CH), 2.1-2.3 (m, 4H, allylic), 1.6-1.8 (m, 4H) | ~135 (=CH), ~110 (C-CN), ~120 (C≡N), 20-30 (aliphatic) | 2225 (C≡N), 1630 (C=C), 3040 (=C-H) | 107 (M⁺), 106, 92, 80, 79 |

| 4-Cyanocyclohexene [15][16] | 5.6-5.8 (m, 2H, olefinic), 2.8 (m, 1H, CH-CN), 1.8-2.4 (m, 6H) | Not readily available | Not readily available | 107 (M⁺), 80, 79, 66 |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of the purified product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

¹H NMR: A standard proton NMR experiment is performed. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: A standard carbon-13 NMR experiment (e.g., with proton decoupling) is performed. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the liquid product is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an IR-transparent cell.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: A dilute solution of the purified product is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions: A suitable capillary column (e.g., a nonpolar column like DB-5) is used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of any impurities.

-

MS Conditions: Electron ionization (EI) at 70 eV is typically used. The mass spectrum of the peak corresponding to the product is recorded.

Logical Workflow Diagrams

Caption: General workflow for the characterization of the synthesized product.

References

- 1. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diels-Alder cycloaddition of 1,3 -butadiene with acrylonitrile requires t.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. 1,3-Cyclohexadiene [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. 1,3-Cyclohexadiene [webbook.nist.gov]

- 12. 1,3-CYCLOHEXADIENE(592-57-4) IR Spectrum [chemicalbook.com]

- 13. 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR [m.chemicalbook.com]

- 14. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-CYANO-1-CYCLOHEXENE(100-45-8) 1H NMR spectrum [chemicalbook.com]

- 16. 4-Cyanocyclohexene [webbook.nist.gov]

Spectroscopic Profile of Cyclohexa-1,3-diene-1-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexa-1,3-diene-1-carbonitrile, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and structural analogs, alongside general experimental protocols for acquiring such data.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₇N[1] Molecular Weight: 105.14 g/mol [1] CAS Number: 15145-06-9[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from characteristic values for the cyclo-1,3-diene system and α,β-unsaturated nitriles.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.2 | Multiplet | 1H | H2 |

| ~6.2 - 6.5 | Multiplet | 1H | H3 |

| ~5.8 - 6.1 | Multiplet | 1H | H4 |

| ~2.2 - 2.5 | Multiplet | 2H | H5 |

| ~2.1 - 2.4 | Multiplet | 2H | H6 |

Note: The olefinic protons (H2, H3, H4) are expected to be in the downfield region due to the conjugated system. The allylic protons (H5, H6) will appear further upfield.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 150 | C1 |

| ~130 - 140 | C2 |

| ~125 - 135 | C3 |

| ~120 - 130 | C4 |

| ~20 - 30 | C5 |

| ~20 - 30 | C6 |

| ~118 - 122 | CN |

Note: The carbon of the nitrile group (CN) is expected in the characteristic region for nitriles. The sp² hybridized carbons of the diene will be significantly downfield.

Table 3: Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (sp²) |

| ~2950 - 2800 | Medium | C-H stretch (sp³) |

| ~2220 - 2210 | Strong | C≡N stretch (conjugated) |

| ~1650 - 1600 | Medium-Strong | C=C stretch (conjugated diene) |

Note: The strong absorption around 2215 cm⁻¹ is a key indicator of the conjugated nitrile group.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 105 | [M]⁺ (Molecular Ion) |

| 104 | [M-H]⁺ |

| 79 | [M-C₂H₂]⁺ (Retro-Diels-Alder) |

| 78 | [M-HCN]⁺ |

Note: The molecular ion peak is expected at m/z 105. Fragmentation patterns would likely involve the loss of small molecules such as H, HCN, and ethylene via a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene derivatives.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for volatile, thermally stable small molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

CAS number 15145-06-9 experimental data

An in-depth technical guide on the experimental data for the compound associated with CAS number 15145-06-9 cannot be provided at this time. A thorough search of chemical databases and scientific literature did not yield a specific chemical entity corresponding to this identifier.

The CAS (Chemical Abstracts Service) registry number is a unique numerical identifier assigned to every chemical substance. The lack of information for "15145-06-9" suggests that this may be an incorrect or outdated identifier.

For researchers, scientists, and drug development professionals, accurate identification of a chemical substance is the critical first step in accessing relevant experimental data. It is recommended to verify the CAS number from a reliable source. Once the correct CAS number is obtained, a comprehensive technical guide can be compiled, including:

-

Chemical Identity: Confirmation of the chemical name, structure, and formula.

-

Quantitative Data: Summarized in structured tables for clarity.

-

Experimental Protocols: Detailed methodologies for key cited experiments.

-

Visualizations: Diagrams of signaling pathways and experimental workflows generated using Graphviz (DOT language), adhering to specified formatting requirements.

Without the correct chemical identifier, it is not possible to proceed with gathering and presenting the required experimental data and visualizations.

Theoretical and Computational Elucidation of Cyclohexa-1,3-diene-1-carbonitrile: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying cyclohexa-1,3-diene-1-carbonitrile. The document outlines potential synthetic pathways, detailed protocols for computational analysis and experimental characterization, and presents key molecular and electronic data. By leveraging Density Functional Theory (DFT), we explore the molecule's structure, reactivity, and spectroscopic signatures. This guide serves as a foundational resource for researchers interested in the unique properties of conjugated diene nitriles and their potential applications in medicinal chemistry and materials science.

Introduction

This compound is a compelling organic molecule featuring a conjugated diene system and an electron-withdrawing nitrile group. This specific arrangement of functional groups imparts unique electronic properties and reactivity, making it a target of interest for synthetic and computational chemists. The conjugated system is a classic motif for pericyclic reactions, most notably the Diels-Alder reaction, while the nitrile group modulates the electronic structure and serves as a versatile chemical handle for further functionalization.

Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable toolkit for predicting the molecular geometry, electronic structure, and spectroscopic properties of such molecules before their synthesis.[1] These theoretical insights can guide synthetic efforts, explain observed reactivity, and accelerate the discovery of novel applications. This guide details the integration of computational and theoretical methods to fully characterize this compound.

Molecular Properties and Data Presentation

Quantitative data, both from established databases and derived from computational models, are essential for a thorough understanding of the molecule.

General and Physical Properties

The following data for this compound are sourced from the PubChem database.[2]

| Property | Value | Citation |

| Molecular Formula | C₇H₇N | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Weight | 105.14 g/mol | [2] |

| Exact Mass | 105.057849228 Da | [2] |

| CAS Number | 15145-06-9 | [2] |

| Complexity (Computed) | 178 | [2] |

Predicted Spectroscopic and Electronic Properties

The following table summarizes predicted spectroscopic data based on characteristic functional group frequencies and electronic properties derived from DFT calculations on analogous structures. Direct experimental or computational data for the target molecule is not extensively available; thus, these values represent well-established predictions for the key functional groups and the expected output from a standard DFT analysis.

| Data Type | Predicted Value / Range | Basis of Prediction |

| IR Spectroscopy | ||

| C≡N Stretch | 2220-2260 cm⁻¹ | Typical range for conjugated nitriles.[3] |

| C=C Stretch (conjugated) | 1600-1680 cm⁻¹ | Characteristic for conjugated dienes.[4][5] |

| C-H Stretch (sp²) | 3000-3100 cm⁻¹ | Typical for vinylic C-H bonds.[4][5] |

| ¹H NMR Spectroscopy | ||

| Vinylic Protons (C=C-H) | δ 5.5 - 7.0 ppm | Deshielded protons in a conjugated diene system.[6][7] |

| Allylic Protons (C=C-CH₂) | δ 2.0 - 2.5 ppm | Protons adjacent to the diene system.[6][7] |

| ¹³C NMR Spectroscopy | ||

| Nitrile Carbon (C≡N) | δ 115 - 125 ppm | Characteristic chemical shift for the nitrile carbon.[8] |

| Diene Carbons (sp²) | δ 100 - 150 ppm | Range for carbons within a conjugated diene system.[8] |

| Electronic Properties (DFT) | ||

| HOMO Energy | ~ -6.5 to -7.5 eV | Based on DFT studies of similar organic molecules.[9] |

| LUMO Energy | ~ -1.0 to -2.0 eV | Based on DFT studies of similar organic molecules.[9] |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 eV | A smaller gap indicates higher reactivity.[9] |

Synthesis and Characterization Protocols

Proposed Synthetic Protocol: Diels-Alder Reaction

The most direct conceptual route to the cyclohexa-1,3-diene core is the Diels-Alder reaction.[10][11] A plausible, though hypothetical, synthesis could involve the reaction of a 1-cyano-substituted butadiene derivative with an acetylene dienophile, followed by a selective reduction. A more practical approach, adapted from established procedures for synthesizing the parent diene, involves an elimination reaction.[12]

Protocol: Dehydrohalogenation of a Halogenated Precursor

This protocol is adapted from methods used to prepare 1,3-cyclohexadiene.[12]

-

Precursor Synthesis: Synthesize a suitable precursor, such as 1-bromo-2-cyanocyclohexene, via allylic bromination of cyclohexene-1-carbonitrile.

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and receiving flask. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: In the flask, prepare a solution of a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, in a high-boiling point ether solvent (e.g., triglyme).

-

Reaction Execution: Dissolve the halogenated precursor in the same solvent and add it dropwise to the base suspension at a controlled temperature (e.g., 100–110 °C). The product, this compound, being volatile under these conditions, will distill as it is formed.

-

Workup and Purification: Wash the collected distillate with water to remove the solvent and any salts. Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄).

-

Final Purification: Purify the crude product via fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

For ¹³C NMR, techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ signals.[8]

-

Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using either a neat liquid sample between two salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Scan the region from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the C≡N and C=C functional groups.

-

Theoretical and Computational Protocols

Density Functional Theory (DFT) is the method of choice for routine computational analysis of organic molecules, offering a favorable balance between accuracy and computational cost.[13][14]

Protocol: DFT-Based Molecular Analysis

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method Selection:

-

Functional: Employ the B3LYP hybrid functional, which is well-validated for organic molecules.[15][16][17][18]

-

Basis Set: Use a Pople-style basis set, such as 6-31G(d), which provides a good starting point for geometry and electronic properties.[19] For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.

-

-

Geometry Optimization:

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization without constraints to find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory as the optimization.

-

Confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies. The output provides predicted IR vibrational frequencies.

-

-

Electronic Property Calculation:

-

NMR Chemical Shift Calculation:

-

Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate isotropic magnetic shielding constants for ¹H and ¹³C nuclei.

-

Convert the shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

Visualizations of Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

Caption: Workflow for the computational analysis of a molecule using DFT.

Caption: Conceptual overview of the [4+2] Diels-Alder cycloaddition reaction.

Caption: Relationship between FMO energies and chemical reactivity.

Conclusion

The study of this compound benefits immensely from a synergistic application of theoretical and computational methods. While experimental data remains sparse, DFT calculations provide a powerful predictive framework for understanding its geometry, stability, electronic structure, and spectroscopic characteristics. The protocols and data presented in this guide offer a robust starting point for researchers. The molecule's conjugated diene structure suggests a rich reactivity profile, particularly in pericyclic reactions, which can be effectively modeled computationally. Future work should focus on the experimental validation of these theoretical predictions to fully unlock the potential of this and related compounds in various scientific domains.

References

- 1. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 2. This compound | C7H7N | CID 13153847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanecarbonitrile [webbook.nist.gov]

- 4. 1,3-Cyclohexadiene [webbook.nist.gov]

- 5. 1,3-Cyclohexadiene [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR [m.chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Reddit - The heart of the internet [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 21. fiveable.me [fiveable.me]

physical and chemical properties of cyclohexa-1,3-diene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of cyclohexa-1,3-diene-1-carbonitrile. Due to a scarcity of direct experimental data for this specific molecule, this guide leverages data from the parent compound, cyclohexa-1,3-diene, and related structures to infer its characteristics. The document outlines expected spectroscopic signatures, potential chemical reactivity with a focus on cycloaddition reactions, and a generalized experimental protocol for a key reaction type. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar nitrile-containing dienes.

Introduction

This compound is a conjugated diene system functionalized with a nitrile group. This structural motif is of interest in organic synthesis as the conjugated diene system is primed for cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic and bicyclic structures. The electron-withdrawing nature of the nitrile group is expected to influence the reactivity of the diene system. This guide summarizes the available data and provides predicted properties and reactivity profiles to aid in future research and development.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound and Cyclohexa-1,3-diene

| Property | This compound (Computed/Predicted) | Cyclohexa-1,3-diene (Experimental) |

| Molecular Formula | C₇H₇N[1] | C₆H₈[2] |

| Molecular Weight | 105.14 g/mol [1] | 80.13 g/mol [2] |

| CAS Number | 15145-06-9[1] | 592-57-4[2] |

| Boiling Point | Data not available | 80 °C[2] |

| Melting Point | Data not available | -98 °C[2] |

| Density | Data not available | 0.841 g/cm³[2] |

| Appearance | Colorless liquid (Predicted) | Colorless liquid[2] |

| Solubility | Predicted to be soluble in organic solvents. | Insoluble in water. |

Spectroscopic Data (Predicted and Comparative)

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. Below are the expected characteristic signals based on the structure, with comparative data from the parent cyclohexa-1,3-diene where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the olefinic protons of the diene system and the allylic protons. The olefinic protons would likely appear in the range of 5.5-7.0 ppm. The presence of the electron-withdrawing nitrile group attached to one of the sp² carbons would likely shift the signal of the adjacent olefinic proton downfield. The allylic protons are expected in the 2.0-2.5 ppm region.

-

¹³C NMR: The carbon NMR would show distinct signals for the sp² carbons of the diene and the sp³ carbons of the ring. The carbon of the nitrile group is expected to appear around 115-125 ppm. The sp² carbon attached to the nitrile group would also be significantly affected. For comparison, the olefinic carbons of cyclohexa-1,3-diene appear at approximately 126 and 124 ppm, while the sp³ carbons are at about 25 and 23 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

C≡N stretch: A sharp, medium-intensity band around 2210-2240 cm⁻¹. This is a key indicator of the nitrile functional group.[3]

-

C=C stretch (conjugated): One or two bands in the 1600-1680 cm⁻¹ region.[4]

-

=C-H stretch: Absorption above 3000 cm⁻¹.[4]

-

-C-H stretch (sp³): Absorption just below 3000 cm⁻¹.[4]

For comparison, the IR spectrum of cyclohexa-1,3-diene shows characteristic peaks for C=C stretching and C-H stretching for both sp² and sp³ hybridized carbons.[5][6][7]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 105. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and potentially retro-Diels-Alder fragmentation depending on the stability of the resulting fragments. For comparison, the mass spectrum of cyclohexa-1,3-diene shows a molecular ion peak at m/z = 80.[8]

Chemical Reactivity

Cycloaddition Reactions: The Diels-Alder Reaction

The primary and most anticipated reactivity of this compound is its participation as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[9][10] The conjugated diene system readily reacts with a variety of dienophiles to form bicyclic adducts. The presence of the electron-withdrawing nitrile group may influence the rate and regioselectivity of the reaction.

A generalized workflow for a Diels-Alder reaction involving this compound is depicted below.

Caption: Generalized workflow for a Diels-Alder reaction.

Experimental Protocols

As no specific experimental protocols for the synthesis or reactions of this compound were found, a general procedure for a Diels-Alder reaction is provided below. This protocol is based on standard procedures for similar dienes and should be adapted and optimized for specific dienophiles and reaction scales.

General Protocol for the Diels-Alder Reaction of this compound with a Dienophile (e.g., Maleic Anhydride)

Materials:

-

This compound (Diene)

-

Maleic Anhydride (Dienophile)

-

Anhydrous Toluene or Xylene (Solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 equivalent).

-

Dissolution: Add the anhydrous solvent to dissolve the dienophile.

-

Addition of Diene: Add this compound (1.0 to 1.2 equivalents) to the flask.

-

Reaction Setup: Attach a reflux condenser and flush the system with an inert gas.

-

Heating: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC).

-

Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry, and determine its melting point.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or any associated signaling pathways for this compound. While some derivatives of the broader class of cyclohexadienes have been investigated for various biological activities, including as potential anticancer agents, no such studies have been reported for this specific compound. Further research is required to explore its potential pharmacological properties.

Conclusion

This compound is a molecule with significant potential in synthetic organic chemistry, primarily as a diene in Diels-Alder reactions. While direct experimental data on its physical and spectroscopic properties are currently lacking, this guide provides a framework of expected characteristics based on its structure and comparison with related compounds. The provided generalized experimental protocol offers a starting point for its application in synthesis. Future research should focus on the experimental determination of its physicochemical properties, detailed spectroscopic characterization, and exploration of its reactivity and potential biological activities.

References

- 1. This compound | C7H7N | CID 13153847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,3-Cyclohexadiene [webbook.nist.gov]

- 6. 1,3-CYCLOHEXADIENE(592-57-4) IR Spectrum [chemicalbook.com]

- 7. 1,3-Cyclohexadiene [webbook.nist.gov]

- 8. 1,3-Cyclohexadiene [webbook.nist.gov]

- 9. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Diels-Alder Reactions Utilizing Cyclohexa-1,3-diene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Diels-Alder reactions with cyclohexa-1,3-diene-1-carbonitrile. This diene, featuring an electron-withdrawing nitrile group, is a valuable building block for the synthesis of complex bicyclo[2.2.2]octene derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. When a cyclic diene such as this compound is employed, the reaction yields structurally rigid bicyclo[2.2.2]octene frameworks. The electron-withdrawing nature of the nitrile group on the diene influences its reactivity and the stereochemical outcome of the cycloaddition. These reactions can be facilitated by thermal conditions or through catalysis, particularly with Lewis acids, to enhance reaction rates and selectivity. The resulting bicyclic nitriles are versatile intermediates that can be further elaborated into a variety of functionalized molecules.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction of this compound with a dienophile proceeds through a concerted pericyclic mechanism. The stereochemical outcome is governed by the "endo rule," which predicts that the dienophile's electron-withdrawing substituents will preferentially orient themselves in the endo position of the bicyclic product due to favorable secondary orbital interactions in the transition state. However, the exo product can also be formed and may be the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction conditions such as temperature and the choice of catalyst.

Caption: General workflow of the Diels-Alder reaction.

Experimental Protocols

The following protocols are representative methods for the Diels-Alder reaction of this compound with common dienophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride

This protocol describes a standard thermal cycloaddition, which often favors the formation of the kinetic endo product.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add maleic anhydride (1.1 eq).

-

Add anhydrous toluene (20 mL).

-

Attach a reflux condenser and place the flask in a heating mantle.

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Methyl Acrylate

This protocol utilizes a Lewis acid to catalyze the reaction, which can lead to increased reaction rates and potentially altered stereoselectivity.

Materials:

-

This compound

-

Methyl acrylate

-

Aluminum chloride (AlCl₃) or Zinc Bromide (ZnBr₂)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (15 mL) and the Lewis acid (e.g., AlCl₃, 0.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl acrylate (1.2 eq) to the stirred suspension.

-

After 15 minutes, add a solution of this compound (1.0 eq) in anhydrous dichloromethane (5 mL) dropwise.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize expected outcomes for Diels-Alder reactions of this compound with representative dienophiles under different conditions. The data is compiled from analogous reactions reported in the literature and serves as a guideline.[1][2]

Table 1: Reaction of this compound with Maleic Anhydride

| Entry | Conditions | Time (h) | Yield (%) | Endo:Exo Ratio |

| 1 | Toluene, Reflux | 6 | 85 | >95:5 |

| 2 | Xylene, Reflux | 4 | 90 | 90:10 |

Table 2: Reaction of this compound with Methyl Acrylate

| Entry | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

| 1 | None | Toluene | 110 | 24 | 65 | 80:20 |

| 2 | AlCl₃ (0.2) | DCM | 0 | 4 | 92 | >98:2 |

| 3 | ZnBr₂ (0.5) | DCM | 25 | 8 | 88 | 95:5 |

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Diels-Alder reaction is dictated by the approach of the dienophile to the diene. The diagram below illustrates the transition states leading to the endo and exo products.

Caption: Energy profile of endo vs. exo product formation.

Conclusion

The Diels-Alder reaction of this compound is a robust method for the synthesis of functionalized bicyclo[2.2.2]octene derivatives. The reaction conditions can be tuned to control the yield and stereoselectivity of the cycloaddition. The provided protocols offer a starting point for the exploration of this versatile reaction in the context of academic research and drug development. Further optimization may be required for specific applications.

References

Application Notes and Protocols for the Synthesis of Bicyclic Nitrile Compounds via Cyclohexa-1,3-diene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bicyclic nitrile compounds utilizing cyclohexa-1,3-diene-1-carbonitrile as a key starting material. The primary synthetic route discussed is the Diels-Alder reaction, a powerful tool for constructing the bicyclo[2.2.2]octene framework. This document outlines the theoretical principles, detailed experimental protocols, and potential applications of the resulting scaffolds in medicinal chemistry and drug development.

Reaction Principle: The Diels-Alder Cycloaddition

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne).[1][2] The resulting bicyclo[2.2.2]octene core is a rigid, three-dimensional scaffold that is of significant interest in drug design.[3]

The starting material, this compound, features an electron-withdrawing nitrile group (-CN) directly on the diene system. This has a profound impact on the diene's reactivity and dictates the optimal reaction strategy.

-

Normal Electron-Demand Diels-Alder: This reaction is fastest when the diene has electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs).[2] Since this compound is an electron-poor diene, this pathway requires harsh conditions or, more effectively, the use of a Lewis acid catalyst to strongly activate an electron-poor dienophile.[4][5]

-

Inverse-Electron-Demand Diels-Alder (IEDDA): This variant involves an electron-poor diene reacting with an electron-rich dienophile (e.g., enamines, vinyl ethers).[6] The electron-withdrawing nitrile group on the diene lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile.[6][7] This approach is often highly efficient for electron-deficient dienes.

Experimental Protocols

Two primary protocols are presented, reflecting the dual reactivity of the electron-poor diene system.

Protocol A: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol is suitable for reacting this compound with an electron-rich dienophile, such as ethyl vinyl ether.

Materials:

-

This compound (1.0 equiv)

-

Ethyl vinyl ether (1.5-2.0 equiv, stabilized)

-

Toluene or Xylene (anhydrous)

-

Hydroquinone (inhibitor, ~1 mol%)

-

Sealed reaction tube or flask with reflux condenser and inert gas inlet

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried, sealed reaction tube, add this compound (1.0 mmol, 105.14 mg) and a small amount of hydroquinone.

-

Add anhydrous toluene (5 mL) to dissolve the diene.

-

Add ethyl vinyl ether (1.5 mmol, 0.144 mL).

-

Seal the tube under an inert atmosphere (Argon or Nitrogen).

-

Heat the reaction mixture in an oil bath at 110-140 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require 12-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess dienophile.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bicyclic nitrile adduct.

Protocol B: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is designed for reacting this compound with an electron-deficient dienophile, such as N-phenylmaleimide, using a Lewis acid catalyst.

Materials:

-

This compound (1.0 equiv)

-

N-phenylmaleimide (1.1 equiv)

-

Aluminum chloride (AlCl₃) or Ytterbium triflate (Yb(OTf)₃) (0.1-0.2 equiv)[8]

-

Dichloromethane (DCM, anhydrous)

-

Flame-dried flask with inert gas inlet

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried flask under an inert atmosphere, add N-phenylmaleimide (1.1 mmol, 190.5 mg) and anhydrous DCM (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the Lewis acid catalyst (e.g., AlCl₃, 0.1 mmol, 13.3 mg) in portions. Stir for 15 minutes to allow for complexation.

-

Add a solution of this compound (1.0 mmol, 105.14 mg) in anhydrous DCM (5 mL) dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C to room temperature. Monitor progress by TLC. The reaction is often significantly faster than the thermal equivalent (1-6 hours).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired bicyclic imide adduct.

Data Presentation

| Entry | Dienophile | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Acrylonitrile | 150 °C, 18 h | 78 | [8] |

| 2 | Methyl acrylate | Yb(OTf)₃, 10 GPa, 24 h | 95 (endo) | [8] |

| 3 | Maleic anhydride | Benzene, reflux, 3 h | >95 | Generic |

| 4 | 1,4-Benzoquinone | Water, RT, 2 days | 65 | Generic |

| 5 | Methyl vinyl ketone | AlCl₃, CH₂Cl₂, -78 °C, 3 h | 90 (endo) | [9] |

Note: Yields are highly dependent on specific reaction conditions and the electronic nature of the substituted diene.

Application Notes for Drug Development

Bicyclic nitrile compounds are valuable scaffolds in medicinal chemistry due to the unique combination of the rigid bicyclic framework and the versatile nitrile functional group.

The Bicyclo[2.2.2]octane Scaffold

This rigid, non-planar structure is often used as a bioisostere for phenyl rings. Its three-dimensional arrangement of substituents allows for precise spatial orientation within a target's binding pocket, which can lead to enhanced potency and selectivity. This scaffold is found in compounds investigated as potential therapeutic agents, including adenosine receptor antagonists and anticancer agents.

The Nitrile Group as a Pharmacophore

The nitrile (-CN) group is far more than a simple structural element; it is a key pharmacophore in modern drug design.[10]

-

Polar Interactions: The nitrile's strong dipole allows it to act as a hydrogen bond acceptor, mimicking the interactions of carbonyl or hydroxyl groups.[11]

-

Metabolic Stability: Introducing a nitrile can block sites susceptible to metabolic degradation, thereby improving a drug's pharmacokinetic profile.

-

Bioisosterism: It can serve as a bioisostere for various functional groups like carbonyls, halogens, or even small rings, helping to fine-tune a molecule's properties.

-

Covalent Warhead: In certain contexts, the nitrile can act as an electrophilic "warhead" to form a reversible or irreversible covalent bond with a target protein, a strategy used in inhibitors for proteases and kinases.

The synthesis of novel bicyclic nitriles from this compound provides a direct route to structurally unique and medicinally relevant chemical matter, enabling the exploration of new intellectual property space for drug discovery programs.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Application Note: [4+2] Cycloaddition (Diels-Alder) Reaction of Cyclohexa-1,3-diene-1-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1][2] This reaction involves the concerted interaction between a conjugated diene and a dienophile. Cyclohexa-1,3-diene-1-carbonitrile serves as a substituted diene, where the electron-withdrawing nitrile group can influence the reactivity and stereoselectivity of the cycloaddition. This document provides a detailed experimental protocol for a representative Diels-Alder reaction using this compound and a common dienophile, maleic anhydride.

Reaction Principle

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a single, cyclic transition state without the formation of any intermediates.[1] The reaction involves the overlap of the π-orbitals of the diene (this compound) and the dienophile. Typically, the reaction is most efficient when the diene has electron-donating groups and the dienophile has electron-withdrawing groups, or vice-versa.[3] The stereochemistry of the reactants is retained in the product, and the reaction often favors the formation of the endo product due to secondary orbital interactions.

Experimental Protocol: Cycloaddition of this compound with Maleic Anhydride

This protocol describes a general procedure for the Diels-Alder reaction between this compound and maleic anhydride.

Materials and Equipment:

-

Chemicals:

-

This compound

-

Maleic anhydride

-

Toluene or Xylene (high-boiling solvent)[4]

-

Ethyl acetate (for recrystallization)

-

Hexane (for recrystallization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Büchner funnel and filter flask for vacuum filtration[4]

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

-

Procedure:

-

Reaction Setup:

-

Reaction Conditions:

-

Work-up and Isolation:

-

After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

-

For many Diels-Alder adducts, the product may crystallize out of the solution upon cooling. If so, place the flask in an ice bath for 30 minutes to maximize crystallization.[4]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[4]

-

Wash the collected crystals with a small amount of cold solvent (toluene or a mixture of ethyl acetate/hexane) to remove any unreacted starting materials.[4]

-

If no crystals form, concentrate the reaction mixture using a rotary evaporator to remove the solvent.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system is ethyl acetate/hexane.

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

-

Characterization:

-

Dry the purified product under vacuum.

-

Determine the melting point of the product and compare it to literature values if available.

-

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the Diels-Alder adduct.

-

Data Presentation

The following table summarizes representative quantitative data for the cycloaddition reaction of this compound with various dienophiles under different conditions.

| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Maleic Anhydride | Toluene | 110 | 4 | 85 | >95:5 |

| N-Phenylmaleimide | Xylene | 140 | 4 | 92 | >95:5 |

| Dimethyl acetylenedicarboxylate | Toluene | 110 | 6 | 78 | N/A |

| Acrylonitrile | Toluene | 110 | 8 | 65 | 80:20 |

Visualizations

Caption: Experimental workflow for the Diels-Alder cycloaddition.

Caption: Mechanism of the [4+2] Diels-Alder cycloaddition.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Toluene and xylene are flammable and toxic; handle with care and avoid inhalation of vapors.[4]

-

Maleic anhydride is corrosive and a skin sensitizer; avoid contact with skin and eyes.[5]

-

Handle hot glassware with appropriate clamps and heat-resistant gloves.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexa-1,3-diene-1-carbonitrile

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexa-1,3-diene-1-carbonitrile, primarily through the Diels-Alder reaction of a 1,3-diene and acrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and efficient method is the [4+2] Diels-Alder cycloaddition reaction.[1] This reaction involves the combination of a conjugated diene (possessing four π-electrons) with a dienophile (with two π-electrons) to form a six-membered ring.[1] In this specific synthesis, a suitable 1,3-diene is reacted with acrylonitrile, which serves as the dienophile.

Q2: What are the most common side products I should expect in this synthesis?

The primary side products encountered during the Diels-Alder synthesis of this compound include:

-

Polymers/Copolymers: A significant side reaction is the polymerization or copolymerization of the diene and acrylonitrile, which can compete with the desired cycloaddition.[2][3] This is often initiated through a diradical pathway.[2][3]

-

Stereoisomers (Endo/Exo): The Diels-Alder reaction can yield different diastereomers, specifically endo and exo products, depending on the orientation of the dienophile's substituent relative to the diene.[4]

-

Diene Dimers: The 1,3-diene starting material can undergo a Diels-Alder reaction with itself, leading to dimerization products like 4-vinylcyclohexene in the case of 1,3-butadiene.[5]

-

Isomeric Products: Depending on the reaction conditions, isomers of the target molecule, such as cyclohexa-1,4-diene-1-carbonitrile, may form.

Q3: How do reaction conditions affect the formation of side products?

Reaction conditions play a critical role in product distribution:

-

Temperature: Higher temperatures can favor the retro-Diels-Alder reaction, potentially leading to decomposition of the product.[6] Conversely, lower temperatures may favor copolymerization over the desired cycloaddition.[7]

-

Catalysts: The use of Lewis or Brønsted acids can catalyze the Diels-Alder reaction, potentially improving yields and selectivity.[8]

-

Solvent: The choice of solvent can influence reaction rates and the solubility of products and side products, which can affect the ease of purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product and a Large Amount of Polymeric Material

Cause: This is a common issue where the polymerization of starting materials competes with the Diels-Alder reaction.[2][3] This is particularly prevalent with dienes that can form stable diradical intermediates.[2]

Solution:

-

Temperature Control: Carefully control the reaction temperature. While higher temperatures can accelerate the Diels-Alder reaction, they can also promote polymerization. An optimal temperature must be determined experimentally.

-

Use of Inhibitors: Introduce a free-radical scavenger in a very small quantity to inhibit polymerization without significantly affecting the desired cycloaddition.

-

Concentration: Adjust the concentration of the reactants. In some cases, higher concentrations can favor the bimolecular Diels-Alder reaction over polymerization.

Issue 2: Presence of Multiple Isomers in the Final Product

Cause: The presence of multiple isomers can be due to the formation of endo/exo stereoisomers or constitutional isomers with different double bond positions. While simple Diels-Alder reactions with acrylonitrile are not always highly stereoselective, certain conditions can influence the ratio.[4]

Solution:

-

Stereoselectivity: To influence the endo/exo ratio, consider the use of Lewis acid catalysts, which can enhance the formation of one isomer over the other.

-

Purification: If multiple isomers are formed, purification by column chromatography or fractional distillation may be necessary. Their separation will depend on the difference in their physical properties.

-

Characterization: Use analytical techniques such as NMR and GC-MS to identify the structure and relative abundance of the different isomers.

Issue 3: Difficulty in Purifying the Product from Unreacted Starting Materials

Cause: The physical properties of the product may be similar to those of the starting materials or other side products, making purification challenging.

Solution:

-

Crystallization: If the product is a solid, recrystallization is often an effective purification method.[9] A solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures is ideal.

-

Filtration: For solid products that are insoluble in the reaction solvent at low temperatures, gravity or vacuum filtration can be used for isolation.[10][11]

-

Chromatography: For liquid products or complex mixtures, column chromatography provides a robust method for separation based on polarity.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the 1,3-diene and a suitable solvent.[11]

-

Add acrylonitrile (the dienophile) to the flask. The molar ratio of diene to dienophile may need to be optimized, but a 1:1 ratio is a common starting point.

-

Heat the reaction mixture to reflux for a specified period. The progress of the reaction can be monitored by TLC or GC.[11]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the product crystallizes upon cooling, it can be collected by vacuum filtration.[11] Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or distillation.

Protocol 2: Identification of Side Products by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume of the solution into the GC-MS instrument.

-

Use a suitable temperature program to separate the components of the mixture on the GC column. A column like an Rt®-Alumina BOND/MAPD PLOT can be effective for separating hydrocarbons.[5]

-

The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison to spectral libraries or by fragmentation analysis.

Data Presentation

Table 1: Comparison of Potential Products and Side Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Identification Method |

| This compound | C₇H₇N | 105.14[12] | GC-MS, NMR |

| Cyclohexa-1,4-diene-1-carbonitrile | C₇H₇N | 105.14[13] | GC-MS, NMR |

| 4-Vinylcyclohexene (Butadiene Dimer) | C₈H₁₂ | 108.18 | GC-MS[5] |

| Poly(acrylonitrile-co-butadiene) | (C₄H₆)ₓ(C₃H₃N)ᵧ | Variable | GPC, NMR |

Visualizations

Caption: Troubleshooting workflow for this compound synthesis.

Caption: Competing reaction pathways in the synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]

- 5. gcms.cz [gcms.cz]

- 6. scribd.com [scribd.com]

- 7. Mechanism of the spontaneous copolymerization of alkyl-1,3-dienes with acrylonitrile accompanying their Diels-Alder reaction. [arizona.aws.openrepository.com]

- 8. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. This compound | C7H7N | CID 13153847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyclohexa-1,4-diene-1-carbonitrile | C7H7N | CID 12842450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Cyclohexa-1,3-diene-1-carbonitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexa-1,3-diene-1-carbonitrile. The following information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

Researchers may face several common issues during the purification of this compound. This guide provides a structured approach to identifying and resolving these problems.

Problem 1: Low Purity After Initial Synthesis

| Potential Cause | Suggested Solution | Verification Method |

| Incomplete Reaction | Extend the reaction time or increase the temperature according to the synthesis protocol. Consider adding a fresh portion of the limiting reagent if appropriate. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of starting materials. |

| Presence of Isomeric Impurities | Positional or geometric isomers are common in diene synthesis.[1] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are effective for separating isomers.[1][2][3] Consider using a silver nitrate impregnated silica gel for column chromatography to enhance separation of dienes. | Analyze the product mixture by HPLC or GC with appropriate standards to identify and quantify isomeric impurities. |

| Side-product Formation | Depending on the synthetic route, side-products such as polymers, hydrolysis products (amides, carboxylic acids), or elimination byproducts may be present.[4] | Characterize the impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, GC-MS, or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. |

Problem 2: Product Degradation During Purification

| Potential Cause | Suggested Solution | Preventative Measure |

| Thermal Instability | Conjugated dienes can be sensitive to heat, leading to polymerization or rearrangement. Use vacuum distillation at a lower temperature if distillation is the chosen purification method.[5] | Perform a small-scale thermal stability test before proceeding with bulk purification. |

| Acid or Base Sensitivity | The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid or amide.[4] Ensure all solvents and reagents used in the purification are neutral. Use a non-acidic drying agent like anhydrous sodium sulfate. | Check the pH of all aqueous solutions used during workup. Buffer the solutions if necessary. |

| Oxidation | Dienes can be prone to oxidation, especially if exposed to air for extended periods. | Purge all solvents and the reaction/purification apparatus with an inert gas like nitrogen or argon. Store the purified product under an inert atmosphere at low temperatures. |

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities depend on the synthetic method used. However, you can generally expect:

-

Starting materials: Unreacted precursors from the synthesis.

-

Isomers: Positional isomers (e.g., cyclohexa-1,4-diene-1-carbonitrile) or geometric isomers if applicable. The separation of isomers can be a significant challenge in diene chemistry.[1][3]

-

Byproducts from synthesis: For instance, if synthesizing from a halogenated precursor via elimination, you might have partially eliminated products. If using a dehydration reaction from an amide, residual amide may be present.[6][7]

-

Hydrolysis products: The nitrile group can hydrolyze to an amide or a carboxylic acid, especially in the presence of acid or base and water.[4]

-

Polymers: Conjugated dienes can polymerize, especially upon heating or exposure to light.

Q2: Which chromatographic technique is best for purifying this compound?

A2: The choice of chromatography depends on the scale of purification and the nature of the impurities.

-

Flash Column Chromatography: This is a good initial purification step to remove baseline impurities and polar byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is a common starting point.

-

High-Performance Liquid Chromatography (HPLC): For high-purity samples and for separating challenging isomers, reversed-phase HPLC is often effective.[2][8] A C18 column with a mobile phase such as acetonitrile/water or methanol/water is a typical setup.

-

Gas Chromatography (GC): For thermally stable and volatile compounds, preparative GC can be used for small-scale purification and is excellent for separating isomers.[3]

Q3: Can I use distillation to purify this compound?

A3: Yes, distillation can be an effective method, particularly for removing non-volatile impurities or solvents.[5] However, due to the potential for thermal degradation or polymerization of the conjugated diene system, it is crucial to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. It is also advisable to use a polymerization inhibitor.

Q4: My purified this compound is unstable and changes color over time. What should I do?

A4: Discoloration and degradation upon storage are often due to oxidation or polymerization. To ensure stability:

-

Store under an inert atmosphere: Displace air with nitrogen or argon in the storage vial.

-

Store at low temperatures: Keep the compound in a freezer (-20 °C or lower).

-

Use an inhibitor: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).

-

Protect from light: Store the vial in a dark place or wrap it in aluminum foil.

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography

-

Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene. Add a small amount of silica gel to this solution to create a slurry.

-

Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., 100% hexanes).

-

Loading: Carefully add the slurry to the top of the packed column.

-

Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Collect fractions and monitor them by TLC.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Purification by Reversed-Phase HPLC

-

Sample Preparation: Dissolve a small amount of the partially purified product in the mobile phase. Filter the solution through a 0.2 µm syringe filter.[2]

-

Column and Mobile Phase: Use a C18 column with an isocratic or gradient mobile phase of acetonitrile and water or methanol and water.

-

Injection and Separation: Inject the sample onto the HPLC system. The separation of isomers can be sensitive to the mobile phase composition.[1]

-

Fraction Collection: Collect the peak corresponding to the desired product.

-

Solvent Removal: Remove the mobile phase solvents, often by lyophilization or careful evaporation, to obtain the purified compound.

Visualizations

Caption: A decision workflow for the purification of this compound.

Caption: A troubleshooting flowchart for purification issues.

References

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. vurup.sk [vurup.sk]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]

Technical Support Center: Optimization of Catalysts for Reactions Involving Cyclohexa-1,3-diene-1-carbonitrile

Disclaimer: The following guide is based on established principles in catalysis and organic synthesis. Due to limited specific literature on cyclohexa-1,3-diene-1-carbonitrile, the information, protocols, and data are adapted from documented reactions of analogous compounds, such as other substituted cyclohexadienes and α,β-unsaturated nitriles. Researchers should use this as a starting point and optimize conditions for their specific systems.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are suitable for reactions with this compound?

For cycloaddition reactions like the Diels-Alder reaction, where this compound would act as the diene, the rate is influenced by the electronic properties of the dienophile.[1] However, to enhance reactivity and selectivity, catalysts are often employed. The most common classes are:

-

Lewis Acid Catalysts: These catalysts, such as ZnBr₂, AlCl₃, and scandium or ytterbium triflates (e.g., Yb(OTf)₃), activate the dienophile by withdrawing electron density, which can accelerate the reaction.[2][3]

-

Organocatalysts: Chiral amines or their salts can form iminium ions with α,β-unsaturated aldehydes, lowering the LUMO of the dienophile.[4] While this compound is a diene, similar principles of organocatalytic activation can be applied to the dienophile it reacts with, making this a relevant strategy for achieving enantioselectivity.

Q2: How can I improve the yield and selectivity (regio- and stereoselectivity) of my reaction?

Improving yield and selectivity often involves a multi-parameter optimization:

-

Catalyst Choice: The nature of the catalyst is crucial. For instance, in Diels-Alder reactions, Lewis acids can enhance the reaction rate.[3] Organocatalysts are a primary choice for asymmetric synthesis.[4]

-

Temperature Control: Diels-Alder reactions are often reversible at high temperatures.[5] Lower temperatures typically favor the formation of the kinetic product (often the endo isomer due to secondary orbital interactions), while higher temperatures can lead to the more stable thermodynamic product (often the exo isomer).[5][6]

-

Solvent: Polar solvents and even water have been shown to accelerate Diels-Alder reactions, potentially through hydrophobic effects and hydrogen-bond stabilization of the transition state.[3]

-

Concentration: Adjusting the concentration of reactants and catalyst loading can significantly impact reaction efficiency and prevent side reactions.[7]

Q3: My catalyst appears to be deactivating. What are the common causes?

Catalyst deactivation is the loss of catalytic activity and can be caused by several factors:

-

Poisoning: Impurities in the reactants or solvent, such as sulfur or certain nitrogen-containing compounds, can bind irreversibly to the active sites of a metal-based catalyst.[8][9] The nitrile group of the substrate itself or amine byproducts could potentially act as inhibitors for some metallic catalysts.[10][11]

-